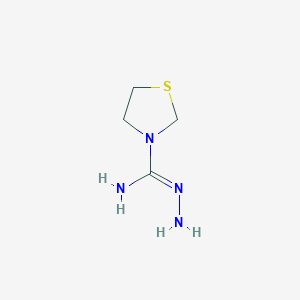

Thiazolidine-3-carboximidhydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10N4S |

|---|---|

Molecular Weight |

146.22 g/mol |

IUPAC Name |

N'-amino-1,3-thiazolidine-3-carboximidamide |

InChI |

InChI=1S/C4H10N4S/c5-4(7-6)8-1-2-9-3-8/h1-3,6H2,(H2,5,7) |

InChI Key |

NMIYJCWKIVEENR-UHFFFAOYSA-N |

Isomeric SMILES |

C1CSCN1/C(=N/N)/N |

Canonical SMILES |

C1CSCN1C(=NN)N |

Origin of Product |

United States |

Significance of Hybrid Heterocyclic and Hydrazide Motifs in Organic Synthesis

The strategic combination of distinct molecular fragments to create hybrid molecules is a cornerstone of modern drug design. dntb.gov.uaresearchgate.net This approach is founded on the principle that such hybrids may exhibit improved biological activity, a different mechanism of action, or a better pharmacokinetic profile compared to the individual components.

The fusion of a heterocyclic system like thiazolidine (B150603) with a hydrazide group is a prime example of this strategy. The thiazolidine ring serves as a "privileged scaffold," a structural framework that is known to bind to multiple biological targets, offering a versatile foundation for chemical modification. nih.gov Its derivatives have demonstrated a wide range of pharmacological actions, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects. e3s-conferences.orgnih.govresearchgate.net

The hydrazide group, on the other hand, is not merely a passive linker. It is a functional group that can significantly contribute to the biological activity of the molecule. researchgate.net Its ability to form hydrogen bonds allows for strong interactions with enzymes and receptors. researchgate.net Furthermore, the hydrazide-hydrazone linker has been noted for its stability and straightforward synthesis. researchgate.net Like thiazolidines, hydrazide derivatives are associated with a plethora of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. mdpi.commdpi.com The hybridization of these two pharmacophores in a single molecule, such as Thiazolidine-3-carboximidhydrazide, could therefore lead to a compound with enhanced or novel therapeutic potential. researchgate.net

Scope and Research Objectives Pertaining to Thiazolidine 3 Carboximidhydrazide

Precursor Synthesis Strategies for Core Scaffolds

The assembly of this compound and its analogues relies on the efficient synthesis of two key precursors: the substituted thiazolidine ring system and the carboximidhydrazide moiety.

Synthesis of Substituted Thiazolidine Ring Systems

The thiazolidine ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms at positions 1 and 3, respectively. researchgate.net Its synthesis and functionalization are critical steps in the preparation of the target compounds.

The formation of the thiazolidine nucleus is typically achieved through cyclization reactions involving the condensation of a β-aminothiol with an aldehyde or ketone. A primary and versatile method is the reaction between an amino acid, such as L-cysteine, and an aldehyde. This reaction proceeds via the formation of a thiazolidine ring through nucleophilic addition of the thiol group to the aldehyde, followed by intramolecular cyclization. nih.gov

Another widely employed method involves the reaction of an amine, an aldehyde, and a thiol, often in a one-pot, three-component condensation. For instance, the cyclocondensation of anilines, aromatic aldehydes, and thioglycolic acid can be catalyzed by various agents, including ionic liquids, to afford 1,3-thiazolidin-4-ones in high yields. nih.gov The mechanism of this reaction generally involves the initial formation of an imine from the amine and aldehyde, which then undergoes nucleophilic attack by the sulfur of thioglycolic acid, followed by intramolecular cyclization. nih.gov The use of microwave irradiation has also been shown to accelerate these reactions. researchgate.net

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex thiazolidine derivatives. For example, a one-pot, four-component condensation of benzaldehydes, hydrazine, α-haloketones, and allyl isothiocyanate can generate novel thiazolidin-4-ones. nih.gov

A summary of common cyclization reactions for thiazolidine nucleus formation is presented below:

| Reactants | Reagents/Catalysts | Product Type | Reference |

| β-aminothiol (e.g., L-cysteine), Aldehyde | Ethylenediamine | Thiazolidine | nih.gov |

| Amine, Aldehyde, Thioglycolic acid | Ionic Liquid (e.g., [Et3NH][HSO4]) | 1,3-Thiazolidin-4-one | nih.gov |

| Schiff bases, Thioglycolic acid | Benzene (B151609) (solvent), Microwave | Thiazolidine-4-one | researchgate.net |

| Benzaldehydes, Hydrazine, α-haloketones, Allyl isothiocyanate | Et3N | Thiazolidin-4-one | nih.gov |

Once the thiazolidine ring is formed, further functionalization is often necessary to introduce desired substituents. The nitrogen at position 3 and the carbon at position 2 are common sites for derivatization.

N-alkylation or N-acylation of the thiazolidine ring can be achieved using various electrophiles. For example, N-benzylation of thiazolidine-2,4-diones can be carried out using benzyl (B1604629) bromides under microwave-assisted conditions. nih.gov The reaction of 5-arylidene-thiazolidine-2,4-diones with chloroformates or halo-acetic acid esters provides another route to N-substituted derivatives. nih.gov

Functionalization at the C2 position can be achieved through reactions involving the methylene (B1212753) group adjacent to the carbonyl in thiazolidin-4-ones. For instance, Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with various aldehydes leads to the formation of 5-substituted derivatives. researchgate.net

The following table summarizes key derivatization approaches for the thiazolidine ring:

| Thiazolidine Derivative | Reagent | Reaction Type | Product | Reference |

| Thiazolidine-2,4-dione | Benzyl bromide | N-benzylation | N-benzylated thiazolidine-2,4-dione | nih.gov |

| 5-Arylidene-thiazolidine-2,4-dione | Methyl chloroformate, Triethylamine | N-alkoxycarbonylation | N-ethoxycarbonyl derivative | nih.gov |

| 2,4-Thiazolidinedione | Aldehydes | Knoevenagel condensation | 5-substituted-2,4-thiazolidinedione | researchgate.net |

Synthesis of Carboximidhydrazide Moieties

The carboximidhydrazide group is a key functional component of the target molecule. Its synthesis requires the formation of both a hydrazide and an imido linkage.

Hydrazides are conventionally synthesized by the reaction of carboxylic acid derivatives, such as esters, acyl chlorides, or anhydrides, with hydrazine hydrate. proquest.commdpi.com The reaction of esters with hydrazine hydrate, often in an alcohol solvent at room temperature or under reflux, is a widely used method. proquest.com Acyl chlorides and anhydrides react more vigorously with hydrazine. mdpi.com

More contemporary methods include the direct conversion of carboxylic acids to hydrazides using grinding techniques with hydrazine hydrate under solvent-free conditions. mdpi.com Transamidation of N-Boc, N-nitroso, and N-tosyl amides with hydrazine hydrate also provides a route to hydrazides in high yields at room temperature. proquest.com

Key methods for generating hydrazide functionalities are outlined in the table below:

| Starting Material | Reagent | Key Conditions | Product | Reference |

| Carboxylic acid esters | Hydrazine hydrate | Alcohol solvent, room temperature or reflux | Hydrazide | proquest.com |

| Carboxylic acid chlorides/anhydrides | Hydrazine hydrate | Low temperature | Hydrazide | mdpi.com |

| Carboxylic acids | Hydrazine hydrate | Solvent-free grinding | Hydrazide | mdpi.com |

| N-Boc, N-nitroso, N-tosyl amides | Hydrazine hydrate | Room temperature | Hydrazide | proquest.com |

The formation of an imidohydrazide, which contains a C(=NH)NHNH2 group, can be approached through several synthetic strategies. A plausible route to this compound would involve the reaction of a thiazolidine derivative with a source of the imidohydrazide moiety or its precursor.

One potential method involves the reaction of a thiazolidine with cyanogen (B1215507) bromide to form a cyanamide (B42294) intermediate. This intermediate can then react with hydrazine to yield the desired carboximidhydrazide.

Alternatively, the synthesis could proceed through the formation of a thiosemicarbazide (B42300) derivative of the thiazolidine, followed by cyclization or other modifications. For example, the reaction of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides with 4-phenylthiosemicarbazide (B147422) yields acylthiosemicarbazide derivatives, which can then be cyclized. mdpi.com While not a direct route to the target compound, this illustrates the reactivity of thiazolidine derivatives with thiosemicarbazide, a related structural motif.

Another approach could involve the reaction of a pre-formed carboximidhydrazide with a suitable thiazolidine precursor. However, the synthesis of stable carboximidhydrazides can be challenging.

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be envisioned through both convergent and divergent synthetic strategies. These approaches offer flexibility in accessing the target molecule and a variety of its analogues for further investigation.

Strategies for Coupling Thiazolidine and Carboximidhydrazide Units

A primary convergent approach involves the separate synthesis of the thiazolidine ring and a suitable carboximidhydrazide precursor, followed by their coupling. A plausible route would begin with the synthesis of unsubstituted thiazolidine. This can be achieved through the reaction of cysteamine (B1669678) with formaldehyde (B43269) or a formaldehyde equivalent.

In parallel, a carboximidhydrazide derivative suitable for coupling would be prepared. A key intermediate could be a protected form of S-methylisothiosemicarbazide, which can be synthesized from thiosemicarbazide and methyl iodide. The final coupling step would involve the nucleophilic attack of the nitrogen at position 3 of the thiazolidine ring onto the electrophilic carbon of the S-methylisothiosemicarbazide derivative, displacing the methylthio group and forming the desired C-N bond.

A divergent strategy would commence with a pre-functionalized thiazolidine. For instance, 3-aminothiazolidine could be synthesized and then reacted with a reagent that introduces the carboximidoyl moiety. This approach allows for the late-stage introduction of the guanidinyl group, enabling the synthesis of various analogues from a common intermediate.

One-Pot and Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, offering efficiency by combining multiple reactants in a single step to generate complex products. nih.govfrontiersin.org A hypothetical one-pot, three-component reaction for the synthesis of this compound could involve cysteamine, an orthoformate (as a one-carbon source), and aminoguanidine (B1677879). In this scenario, the initial reaction between cysteamine and the orthoformate would form an in-situ thiazolidine precursor, which would then be intercepted by aminoguanidine to yield the final product. The optimization of reaction conditions, such as solvent and temperature, would be crucial for the success of such a reaction.

Another plausible MCR could involve the reaction of an amine, an isothiocyanate, and a nitroepoxide, which has been shown to produce 2-iminothiazoles under catalyst-free conditions. frontiersin.org While not directly yielding the target compound, this methodology highlights the potential for developing novel MCRs for related thiazolidine structures.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. researchgate.net For the synthesis of this compound, several green approaches can be considered. The use of water or deep eutectic solvents (DESs) as reaction media can replace hazardous organic solvents. researchgate.netproquest.com For instance, the Knoevenagel condensation for the synthesis of thiazolidinedione derivatives has been successfully carried out in choline (B1196258) chloride-based DESs, which act as both solvent and catalyst. researchgate.netnih.gov

Furthermore, solvent-free reaction conditions, where the neat reactants are mixed, often with catalytic amounts of a reagent, can significantly reduce waste. nih.gov The use of microwave irradiation can also be explored to accelerate reaction rates and potentially improve yields, often under milder conditions than conventional heating.

Catalytic Approaches and Reaction Optimization in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of organic transformations. Both organocatalysis and transition metal-mediated catalysis offer promising avenues for the synthesis of this compound.

Exploration of Organocatalysis in C-N Bond Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for bond formation. mdpi.com For the key C-N bond formation step in the synthesis of this compound, various organocatalysts could be employed. For instance, a Brønsted acid catalyst could activate an appropriate electrophilic partner for nucleophilic attack by the thiazolidine nitrogen.

Alternatively, a base-catalyzed approach could be utilized. Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective in catalyzing the synthesis of thiazolidine-2-thiones from propargylamines and carbon disulfide. google.com A similar basic catalyst could promote the condensation of thiazolidine with a carboximidhydrazide precursor.

The following table outlines potential organocatalysts and their roles in the proposed synthetic steps.

| Catalyst Type | Example Catalyst | Proposed Role in Synthesis | Potential Advantages |

| Brønsted Acid | p-Toluenesulfonic acid | Activation of an electrophilic precursor for C-N bond formation. | Metal-free, readily available. |

| Lewis Base | DABCO, Triethylamine | Deprotonation of the thiazolidine nitrogen, facilitating nucleophilic attack. | Mild reaction conditions, high efficiency. |

| Chiral Organocatalyst | Proline derivatives | Asymmetric synthesis of chiral thiazolidine analogues. | Enantioselective control. |

Transition Metal-Mediated Transformations

Transition metals are well-known to catalyze a wide array of cross-coupling reactions, including C-N bond formation. A palladium-catalyzed cross-coupling reaction could be a viable strategy to form the bond between the thiazolidine nitrogen and a suitable guanidinyl-containing coupling partner. For example, a Buchwald-Hartwig amination could be employed, reacting a 3-halothiazolidine with aminoguanidine in the presence of a palladium catalyst and a suitable ligand.

Copper-catalyzed reactions also offer a powerful tool for C-N bond formation. A copper-catalyzed Ullmann-type coupling could be envisioned between 3-halothiazolidine and aminoguanidine. The choice of ligand and reaction conditions would be critical to achieve good yields and selectivity.

The table below summarizes potential transition metal-catalyzed approaches.

| Metal Catalyst | Ligand | Reaction Type | Proposed Reactants |

| Palladium(II) acetate | BINAP, Xantphos | Buchwald-Hartwig amination | 3-Halothiazolidine, Aminoguanidine |

| Copper(I) iodide | Phenanthroline | Ullmann condensation | 3-Halothiazolidine, Aminoguanidine |

Solvent-Free and Microwave-Assisted Synthetic Methods

In the pursuit of greener and more efficient chemical processes, solvent-free and microwave-assisted methods have emerged as powerful techniques in the synthesis of thiazolidine derivatives. These approaches address the growing need for environmentally benign protocols that minimize waste, reduce reaction times, and often lead to higher yields and purity of the target compounds.

The application of microwave irradiation in organic synthesis has gained significant traction as it can dramatically accelerate reaction rates, sometimes reducing reaction times from hours to minutes. nih.govresearchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer compared to conventional heating methods. nih.gov

Solvent-free synthesis, another cornerstone of green chemistry, eliminates the need for volatile and often toxic organic solvents. This not only reduces the environmental impact but also simplifies the work-up procedure, as the product can often be isolated directly. nih.gov The combination of microwave irradiation and solvent-free conditions frequently results in a synergistic effect, further enhancing the efficiency and sustainability of the synthetic process. nih.gov

Several studies have demonstrated the successful application of these advanced methodologies in the synthesis of various thiazolidine analogues. For instance, the synthesis of 2-iminothiazolidines has been achieved through a catalyst- and solvent-free reaction of inactive aziridines and aroyl isothiocyanates at room temperature, highlighting the ecological and economic advantages of such an approach. nih.gov

In another example, the condensation of 3/5-alkyl-2,6-diarylpiperidin-4-ones with thiosemicarbazide and ethyl-2-bromopropionate under microwave irradiation (250 W) without a solvent afforded high yields of the corresponding thiazolidin-4-one derivatives in just 3–6 minutes. nih.gov This represents a significant improvement over conventional heating methods, which required longer reaction times and resulted in lower yields. nih.gov The use of a reusable resin like Amberlite IR-120H as a catalyst in this microwave-assisted, solvent-free synthesis further enhances its green credentials. nih.gov

The synthesis of thiazolidine hydrazide, a close analogue of this compound, and its subsequent conversion to oxadiazole derivatives has also been successfully carried out using microwave irradiation. latticescipub.com In one study, thiazolidine was first synthesized from benzaldehyde (B42025) and cysteine under microwave irradiation at 340 watts, followed by the preparation of thiazolidine hydrazide. latticescipub.com This hydrazide derivative then served as a key intermediate for further reactions. latticescipub.com

The following table summarizes the findings of various studies on the solvent-free and microwave-assisted synthesis of thiazolidine analogues, showcasing the efficiency of these methods.

| Starting Materials | Product | Conditions | Reaction Time | Yield (%) | Reference |

| Substituted aniline, benzaldehyde, thioglycolic acid | 1,3-thiazolidin-4-one | Ammonium persulfate (10 mol%), 90 °C, solvent-free | - | 84 | nih.gov |

| 3/5-Alkyl-2,6-diarylpiperidin-4-ones, thiosemicarbazide, ethyl-2-bromopropionate | 2,6-diarylpiperidin-4-ylidene thiazolidin-4-one derivatives | Amberlite IR-120H, 250 W MWI, solvent-free | 3–6 min | High | nih.gov |

| Benzaldehyde, cysteine | Thiazolidine | 340 W MWI | - | Very Good | latticescipub.com |

| Arene aldehydes, valine, mercaptoacetic acid | 1,3-thiazolidin-4-ones | 45 W MWI, ethyl acetate | 6 min | - | nih.gov |

| Aldehyde, thiosemicarbazide, maleic anhydride | 2-hydrazolyl-4-thiazolidinones | MWI | - | - | nih.gov |

| 2-aminothiazole, aldehyde, ethyl acetoacetate | ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 350 W MWI, 80 °C, acetic acid | 30 min | 89 | clockss.org |

These examples underscore the significant advantages of employing solvent-free and microwave-assisted techniques in the synthesis of thiazolidine-based compounds. The combination of reduced reaction times, high yields, and environmentally friendly conditions makes these methodologies highly attractive for the development of advanced synthetic routes to this compound and its analogues.

Reactivity of the Thiazolidine Ring System

The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, exhibits a rich and varied chemical reactivity. e3s-conferences.org Its reactivity is influenced by the presence of these heteroatoms, which can act as sites for both nucleophilic and electrophilic attack, as well as the strain inherent in the five-membered ring system.

The thiazolidine nucleus can participate in cycloaddition reactions, often proceeding through the formation of azomethine ylide intermediates. These ylides can be generated from thiazolidine-2-carboxylic acid and subsequently undergo [3+2] cycloaddition with various dipolarophiles to yield complex heterocyclic scaffolds. organic-chemistry.orgresearchgate.netnih.gov While specific studies on this compound are limited, by analogy, it is conceivable that the thiazolidine ring could be manipulated to participate in similar cycloaddition pathways.

Ring-opening reactions of the thiazolidine ring are also well-documented and can be initiated by various reagents. For instance, acyl halides can promote the intramolecular rearrangement and ring transformation of certain thiazolidine derivatives, leading to the formation of oxazolidine (B1195125) structures. documentsdelivered.com Additionally, the thiazolidine ring can be opened via S-alkylation when treated with alkyl halides in the presence of a base, generating N-alkenyl functionalized products. researchgate.net Some thiazolidine derivatives have also been observed to undergo ring transformation into 1,4-oxathian-2-ones and oxazolidines upon reaction with oxiranes. researchgate.netresearchgate.net

The thiazolidine ring is generally susceptible to electrophilic attack, particularly at the nitrogen and sulfur atoms, due to the presence of lone pairs of electrons. youtube.commasterorganicchemistry.combyjus.commasterorganicchemistry.comyoutube.com The specific sites of substitution on the benzene ring in electrophilic aromatic substitution are influenced by the nature of the substituent already present. youtube.commasterorganicchemistry.combyjus.commasterorganicchemistry.comyoutube.com In the context of this compound, the nitrogen at position 3 is already substituted, but the sulfur atom could potentially be oxidized to a sulfoxide (B87167) or sulfone.

Nucleophilic substitution reactions on the thiazolidine ring are also possible, particularly at the carbon atoms adjacent to the heteroatoms. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reactivity of the ring towards nucleophiles can be enhanced by the presence of activating groups. For instance, nucleophilic aromatic substitution reactions are favored in benzene rings containing strong electron-withdrawing groups. youtube.com In the case of this compound, the carboximidhydrazide moiety may influence the electron density of the ring and its susceptibility to nucleophilic attack.

The thiazolidine core offers several positions for functionalization, primarily at the C2, C4, and C5 positions. nih.gov The reactivity of these positions allows for the introduction of various substituents, leading to a diverse range of derivatives with different chemical and biological properties. For example, N-substituted thiazolidine derivatives can be synthesized through reactions involving the nitrogen at the 3-position. byjus.commdpi.com The methylene group at the C5 position can be activated for condensation reactions, such as the Knoevenagel condensation, to introduce arylidene substituents. mdpi.com Furthermore, the synthesis of 2-imino-1,3-thiazolidines highlights the reactivity of the C2 position. nih.gov

Reactivity of the Carboximidhydrazide Moiety

The nitrogen atoms of the hydrazide and imidohydrazide moieties in this compound are nucleophilic due to the presence of lone pairs of electrons. This makes them reactive towards a variety of electrophiles. For example, the terminal amino group of a hydrazide can react with aldehydes and ketones to form hydrazones. nih.gov The nucleophilicity of the nitrogen atoms also allows for acylation and alkylation reactions.

The guanidine-like structure within the carboximidhydrazide imparts strong basic properties. masterorganicchemistry.comchemmethod.com This basicity can be utilized in catalytic applications and influences the protonation state of the molecule in different chemical environments. While primarily nucleophilic, the carboximidhydrazide moiety could potentially exhibit electrophilic character at the carbonyl-like carbon under certain conditions, especially after activation.

The carboximidhydrazide functionality is a key synthon for the construction of various nitrogen-containing heterocyclic rings, most notably triazoles and thiadiazoles. These transformations typically involve cyclocondensation reactions with appropriate bifunctional reagents.

Synthesis of Triazoles: 1,2,4-Triazole derivatives can be synthesized from compounds containing a hydrazide or a similar moiety. For instance, reaction with carbon disulfide followed by treatment with hydrazine hydrate can lead to the formation of a triazole ring. organic-chemistry.org Another approach involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide intermediates, which can then be cyclized to 1,2,4-triazoles. nih.govnih.gov The reaction of amidrazones with various reagents also provides a route to triazole derivatives. nih.govnih.gov Specifically, N-amidinohydrazines are known precursors for the synthesis of 1,2,4-triazoles.

Synthesis of Thiadiazoles: The carboximidhydrazide group can also be a precursor for 1,3,4-thiadiazoles. A common method involves the reaction of a hydrazide with a thiocarbonyl source, such as thiosemicarbazide, followed by cyclization. chemmethod.comorganic-chemistry.orgresearchgate.netresearchgate.net The reaction of acyl hydrazides with thiosemicarbazide can yield 2-amino-1,3,4-thiadiazoles. researchgate.net Furthermore, the cyclization of thiosemicarbazide derivatives in the presence of acid can lead to the formation of the 1,3,4-thiadiazole (B1197879) ring. nih.gov

Coordination Chemistry and Metal Ion Interactions

The thiazolidine and carboximidhydrazide moieties within this compound present multiple potential coordination sites for metal ions. The sulfur and nitrogen atoms of the thiazolidine ring, as well as the nitrogen atoms of the carboximidhydrazide group, can act as Lewis bases, donating electron pairs to a metal center to form coordination complexes.

The coordination behavior is influenced by several factors, including the nature of the metal ion, the solvent system, and the reaction conditions. The soft sulfur atom is expected to show a preference for soft metal ions, while the harder nitrogen and potential oxygen (from a tautomeric form) donors would favor harder metal ions. This differential affinity could lead to the formation of a variety of complex geometries and coordination modes.

Although direct studies on this compound are limited, research on similar sulfur-nitrogen containing heterocyclic ligands provides insights into their coordination chemistry. For instance, studies on 2,5-diamino-1,3,4-thiadiazole (B1295027) have shown that it can act as a neutral tridentate ligand, coordinating to metal ions like Co(II), Ni(II), and Cu(II) through the ring sulfur and exocyclic amine nitrogens, often resulting in octahedral geometries. rsc.orgnih.govnih.govresearchgate.net Similarly, 2-thiouracil (B1096) and its derivatives demonstrate versatile coordination behavior, acting as monodentate, bidentate, or bridging ligands through their sulfur and nitrogen atoms. mdpi.com

The formation of metal complexes can significantly alter the electronic and steric properties of the this compound ligand, potentially influencing its reactivity in subsequent transformations.

Intramolecular and Intermolecular Reactions of this compound

Rearrangement Reactions

The thiazolidine ring system is known to undergo various rearrangement reactions, often driven by ring strain and the presence of heteroatoms. While specific rearrangement reactions of this compound have not been documented, analogous transformations in other thiazolidine derivatives suggest potential pathways.

For example, thiazolidine derivatives synthesized from L-cysteine have been shown to undergo stereoselective rearrangements to form fused bicyclic systems, such as oxathiane–γ-lactam structures. rsc.org Another documented rearrangement involves the catalyst-free hydrolysis and subsequent intramolecular aza-Michael addition of 5-arylidenethiazolidin-4-ones to yield thiazolidine-5-carboxylic acids. These examples highlight the propensity of the thiazolidine scaffold to undergo structural reorganization under specific conditions.

Self-Assembly and Supramolecular Interactions, including Hydrogen Bonding

The this compound molecule possesses multiple functional groups capable of participating in non-covalent interactions, such as hydrogen bonding. The N-H groups of the carboximidhydrazide moiety and the thiazolidine ring can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as acceptors.

These hydrogen bonding capabilities can lead to the formation of well-defined supramolecular structures in the solid state, such as dimers, chains, or more complex three-dimensional networks. For instance, the crystal structure of a copper(I) complex containing a thiazoline (B8809763) ligand reveals the formation of layers generated by N—H⋯O hydrogen bonds, which are further linked by C—H⋯O interactions and weak π–π stacking to form a three-dimensional network. researchgate.net Such interactions play a crucial role in determining the crystal packing and ultimately the macroscopic properties of the material.

Reaction Mechanism Elucidation for this compound Formations and Transformations

Understanding the mechanisms of formation and transformation of this compound is essential for controlling its synthesis and predicting its reactivity.

The formation of the thiazolidine ring typically involves the condensation of a β-amino-thiol with a carbonyl compound or its equivalent. Mechanistic studies on the formation of thiazolidine from aldehydes and cysteamine have proposed a mechanism involving the stabilization of a primary carbocation by phosphate, followed by cyclization through the attack of the amino nitrogen on the activated carbon. nih.govnih.gov Protic solvents can enhance this process by facilitating the removal of water.

Transformations of the thiazolidine ring can occur through various mechanisms. Oxidative transformations can lead to the formation of thiazolines or thiazoles. nih.gov The mechanism of rearrangement reactions, as seen in thiazolidine derivatives, often involves bond cleavage and formation steps that are stereochemically controlled.

The synthesis of related thiazolidinediones often proceeds via a Knoevenagel condensation, where an aldehyde reacts with the active methylene group of the thiazolidinedione ring. nih.govmdpi.comresearchgate.net The reaction of ethyl chloroacetate (B1199739) with thiosemicarbazone to form a 2-hydrazino-4-thiazolidinone, which can then be converted to the corresponding thiazolidinedione, provides a potential synthetic route to related structures. nih.gov The mechanism for the formation of thiazolidine derivatives can also involve a [3+2] cycloaddition reaction. nih.gov

Computational and Theoretical Investigations of Thiazolidine 3 Carboximidhydrazide

Quantum Chemical Studies for Electronic Structure and Reactivity

Computational Analysis of Electronic Structure

No specific studies detailing the computational analysis of the electronic structure of Thiazolidine-3-carboximidhydrazide were found.

Application of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Chemical Potential)

There is no available data on the calculated reactivity descriptors for this compound.

Conformational Analysis and Stability Studies

Specific conformational analyses and stability studies for this compound have not been reported in the literature reviewed.

Reaction Mechanism Predictions and Energy Landscapes

Transition State Characterization and Reaction Pathway Elucidation

No information is available regarding the characterization of transition states or the elucidation of reaction pathways for the synthesis of this compound.

Thermodynamic and Kinetic Considerations of Synthetic Pathways

There is no specific thermodynamic or kinetic data available for the synthetic pathways leading to this compound.

Molecular Modeling for Ligand-Target Interactions (academic context)

Computational Investigation of Interactions with Hypothetical Binding Pockets

No published studies were found that computationally investigated the interactions of this compound with any hypothetical protein binding pockets. Such studies would typically involve docking simulations to predict the binding affinity and conformation of the compound within a target active site, providing insights into its potential biological activity. The absence of this data precludes any analysis of its potential ligand-target interactions at a molecular level.

Quantitative Structure-Reactivity/Property Relationship Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for this compound yielded no results. QSAR/QSPR studies are crucial for understanding how the physicochemical properties of a compound influence its biological activity or other properties. Without these models, it is not possible to computationally predict the activity of derivatives or to guide the synthesis of more potent analogues of this compound.

Advanced Computational Methodologies in this compound Research

Molecular Dynamics Simulations for Dynamic Behavior Analysis

There is currently no available research detailing the use of molecular dynamics (MD) simulations to analyze the dynamic behavior of this compound. MD simulations are instrumental in understanding the conformational changes of a molecule over time, its stability, and its interactions with its environment, such as a solvent or a biological membrane. The lack of such studies means that the dynamic properties of this specific compound remain unexplored.

Machine Learning Applications in Compound Design and Property Prediction

No literature was found describing the application of machine learning (ML) models for the design and property prediction of this compound. Machine learning is increasingly being used in drug discovery to screen virtual libraries, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and design novel compounds with desired characteristics. The absence of ML-based research on this compound indicates a significant gap in its computational exploration.

Research Perspectives and Future Directions for Thiazolidine 3 Carboximidhydrazide

Design Principles for Novel Thiazolidine-3-carboximidhydrazide Derivatives

The design of new molecules derived from this compound is guided by established medicinal chemistry principles, primarily focused on structure-activity relationship (SAR) studies and molecular hybridization. The goal is to create new chemical entities with enhanced or novel properties by strategically modifying the parent structure.

A key design strategy involves molecular hybridization , which combines the this compound scaffold with other known pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with potentially improved activity or a dual mode of action. For instance, researchers have successfully synthesized hybrids linking thiazolidine-2,4-dione moieties with carbazole (B46965) and 1,2,3-triazole rings. researchgate.netnih.gov The underlying principle is that the combination of these distinct structural motifs can lead to synergistic effects.

Another fundamental principle is the modification of the hydrazide group . The hydrazide functional group (-CONHNH₂) can be readily converted into a hydrazone (-CONHN=CHR) through condensation with various aldehydes and ketones. nih.govtsijournals.com This transformation is a cornerstone of derivative design because:

Introduction of Diversity : A wide array of substituents (aromatic, heterocyclic, aliphatic) can be introduced via the aldehyde/ketone, allowing for fine-tuning of properties like lipophilicity, steric bulk, and electronic effects.

Enhanced Biological Activity : The resulting hydrazone bridge has been shown to be crucial for the biological activity of certain compound series. In a study on thiazole (B1198619) derivatives, compounds featuring a C₂-hydrazone linkage proved to be superior in antifungal potency compared to those lacking it. nih.gov

The table below illustrates how different aldehydes can be used to generate diverse hydrazone derivatives from a hydrazide precursor, a common strategy applicable to this compound.

Table 1: Examples of Hydrazone Derivatives from Hydrazide Condensation

| Hydrazide Precursor | Condensing Aldehyde | Resulting Derivative Class | Reference |

| 2-phenoxyphenyl hydrazide | Various aromatic aldehydes | Hydrazide-hydrazone hybrids | nih.gov |

| 6-Methylpyridine-3-carbohydrazide | Various aromatic aldehydes | Pyridine-based hydrazones | tsijournals.com |

| Benzimidazole hydrazide | 4-substituted acetophenones | Benzimidazole-hydrazone derivatives | researchgate.net |

These design principles underscore a modular approach to creating libraries of this compound derivatives for screening and optimization in various scientific applications.

Exploration of this compound as a Synthon for Complex Molecular Architectures

A synthon is a molecular fragment used as a building block in the synthesis of more complex molecules. This compound is an ideal synthon due to the presence of multiple reactive sites that allow for sequential and controlled chemical transformations.

The hydrazide moiety is a particularly useful functional handle. It can serve as the basic unit for the construction of various five-membered heterocyclic rings. For example, a key reaction involves the cyclization of a thiazolidine-containing hydrazide to form 1,3,4-oxadiazole (B1194373) rings. nanobioletters.com In a reported synthesis, a 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid (ATAH) was used as the foundational unit. This compound was reacted with carboxylic acid derivatives in the presence of phosphoryl chloride to yield 1,3,4-oxadiazole derivatives. The same hydrazide synthon could also be treated with potassium hydroxide (B78521) and carbon disulfide to create a 5-mercapto-1,3,4-oxadiazole ring. nanobioletters.com

This versatility allows chemists to build intricate molecular architectures by "growing" new ring systems from the thiazolidine (B150603) core. The process often involves a multi-step sequence where the thiazolidine-hydrazide is first prepared and then used in subsequent cyclization reactions.

Table 2: Thiazolidine-Hydrazide as a Synthon for Heterocyclic Synthesis

| Starting Synthon | Reagents for Cyclization | Resulting Complex Architecture | Reference |

| Thiazolidine-hydrazide derivative (ATAH) | Carboxylic acid derivatives, POCl₃ | Thiazolidine-1,3,4-oxadiazole hybrid | nanobioletters.com |

| Thiazolidine-hydrazide derivative (ATAH) | KOH, CS₂ | Thiazolidine-5-mercapto-1,3,4-oxadiazole hybrid | nanobioletters.com |

| Thiosemicarbazide (B42300) | α-halocarbonyl compounds | 2-Hydrazinyl-1,3-thiazole | nih.gov |

| Ethyl chloroacetate (B1199739), Thiosemicarbazone | NaOEt, HCl | 2,4-Thiazolidinedione (B21345) (TZD) | nih.gov |

The ability to use this compound and related structures as synthons is critical for generating novel compounds with precisely engineered three-dimensional shapes and functionalities, which is essential for developing targeted therapeutic agents and functional materials.

Interdisciplinary Research Avenues in Fundamental Chemical Science

The unique structural features of this compound position it at the intersection of several chemical science disciplines, most notably medicinal chemistry, catalysis, and supramolecular chemistry.

In medicinal chemistry , the thiazolidine scaffold is considered a "privileged structure" due to its presence in a wide range of pharmacologically active compounds. nih.govresearchgate.net Derivatives of the thiazolidine ring have been extensively investigated for a multitude of therapeutic applications. e3s-conferences.org Research has demonstrated their potential as:

Anticancer Agents : Thiazolidine-2,4-dione derivatives linked to triazole and carbazole moieties have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines like MCF-7, HeLa, and SKOV3. researchgate.netnih.gov

Antifungal Agents : Thiazole derivatives containing a hydrazine (B178648) linkage have shown potent activity against various Candida species, highlighting the importance of this functional group in antimicrobial drug design. nih.gov

Antidiabetic Agents : The thiazolidine-2,4-dione core is famously the basis for the glitazone class of antidiabetic drugs, and research continues into synthesizing novel derivatives to act as insulin (B600854) sensitizers. researchgate.netresearchgate.net

In the field of catalysis , thiazolidine-containing compounds can act as ligands for transition metals. The sulfur and nitrogen atoms of the thiazolidine ring can coordinate with metal centers, making them useful in designing catalysts for organic reactions like the Heck and Suzuki-Miyaura cross-coupling reactions. e3s-conferences.org The additional nitrogen atoms of the carboximidohydrazide group could offer further coordination sites, potentially leading to catalysts with novel reactivity or selectivity.

Emerging Methodologies in the Synthesis and Study of Hydrazide and Thiazolidine Chemistry

Advances in synthetic and analytical chemistry are continuously shaping the exploration of thiazolidine and hydrazide compounds. Modern methodologies are focused on improving efficiency, reducing environmental impact, and enabling the creation of more complex molecules.

One significant trend is the use of emerging synthetic technologies .

Microwave Irradiation : This technique has been successfully used for the synthesis of 1,2,3-triazole-based thiazolidine-2,4-dione derivatives. Compared to conventional heating, microwave-assisted synthesis often leads to higher yields, significantly shorter reaction times, and simpler purification procedures. nih.gov

The characterization of these complex molecules relies on a suite of advanced spectroscopic techniques. The structures of newly synthesized thiazolidine and hydrazide derivatives are routinely confirmed using a combination of:

Fourier-Transform Infrared Spectroscopy (FT-IR)

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

These analytical methods are indispensable for unambiguously determining the chemical structure and purity of the synthesized compounds, as demonstrated in numerous studies. nih.govresearchgate.netresearchgate.netnanobioletters.com For example, in the characterization of thiazole derivatives, the presence of specific signals in ¹H-NMR and ¹³C-NMR spectra, such as those for the hydrazone bridge carbon (C=N) and -NH protons, were used to confirm the successful synthesis of the target structures. nih.gov

Q & A

Q. What are the standard synthetic pathways for Thiazolidine-3-carboximidhydrazide and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclohexenone derivatives. For example, 3,5-diphenylcyclohex-2-enone can be reacted with hydrazine hydrate to form hydrazine intermediates, which are further treated with α-halogenated compounds (e.g., chloroacetic acid) or thiocyanate reagents to generate the thiazolidine ring. Key steps include:

- Decarboxylation : Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene carboxylate is decarboxylated using NaOH or acetic acid to yield 3,5-diphenylcyclohex-2-enone .

- Hydrazine Condensation : Cyclohexenone derivatives react with hydrazine hydrate to form hydrazine intermediates, which are critical for subsequent heterocycle formation .

- Cyclization : Reaction of intermediates with CS₂ or thiourea under basic conditions forms the thiazolidine core .

Characterization via IR (loss of ester C=O at ~1700 cm⁻¹) and ¹H-NMR (vinyl proton signals at δ 6.5–7.5 ppm) confirms structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretches at 1200–1250 cm⁻¹, N-H bends at 1500–1600 cm⁻¹) and confirms cyclization .

- ¹H-NMR : Reveals proton environments, such as aromatic protons (δ 7.0–8.0 ppm) and thiazolidine ring protons (δ 3.0–4.5 ppm). Coupling patterns distinguish cis/trans isomers .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 248 for C₁₈H₁₆O) and fragmentation patterns validate molecular weight and stability .

Q. What intermediates are pivotal in synthesizing this compound?

- Methodological Answer :

- Hydrazine Derivatives : 1-(3,5-Diphenylcyclohex-2-enylidene)hydrazine is a key intermediate for introducing nitrogen into the heterocyclic framework .

- Arylidene Precursors : Knoevenagel condensation products (e.g., arylidene-thiazolidinones) enable functionalization at the 4- or 5-position of the thiazolidine ring .

- Diazonium Salts : Used to introduce azo groups, enhancing bioactivity and enabling structural diversification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid/sodium acetate buffers stabilize pH during cyclization .

- Catalysts : Base catalysts (e.g., K₂CO₃) accelerate Knoevenagel condensations, while Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in thiazolidine ring formation .

- Temperature Control : Stepwise heating (e.g., 0°C → 60°C) minimizes side reactions during diazonium coupling .

Q. What mechanisms govern the stability of the thiazolidine ring under varying conditions?

- Methodological Answer :

- pH Sensitivity : The ring hydrolyzes in strongly acidic/basic conditions due to protonation of the imine nitrogen. Stability is maximized at neutral pH .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at the 5-position increase ring stability by reducing electron density on the N-S bond .

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures, guiding storage conditions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HepG2 for antitumor studies) and control compounds to normalize bioactivity data .

- Structural-Activity Relationship (SAR) Studies : Compare derivatives with systematic substitutions (e.g., arylidene vs. alkylidene groups) to isolate pharmacophores .

- Purity Analysis : HPLC or TLC ensures compound homogeneity, as impurities (e.g., unreacted hydrazine) may skew bioassay results .

Q. What strategies are effective for designing this compound derivatives with targeted antimicrobial activity?

- Methodological Answer :

- Functional Group Engineering : Introduce halogen atoms (e.g., -Cl, -Br) at the 4-position to enhance membrane penetration in Gram-negative bacteria .

- Hybridization : Conjugate with known antimicrobial scaffolds (e.g., benzimidazoles) via azo linkages to synergize mechanisms of action .

- In Silico Screening : Molecular docking against bacterial enzyme targets (e.g., dihydrofolate reductase) predicts binding affinity before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.